molecular formula C12H14N4O B2659468 N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1787918-05-1

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2659468
CAS No.: 1787918-05-1
M. Wt: 230.271
InChI Key: RGRSUZWCJQWNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylbenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide formation, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ethylbenzyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)7-13-12(17)11-8-14-16-15-11/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRSUZWCJQWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.